N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine
Description
N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine is a synthetic heterocyclic compound featuring a fused cyclopenta[c]chromen scaffold modified with a glycine moiety. The compound’s stereoelectronic properties and conformational flexibility are critical to its reactivity and interactions with biological targets, such as enzymes or receptors. Structural elucidation of such compounds often relies on X-ray crystallography, supported by software like SHELX and visualization tools like ORTEP .
Properties
Molecular Formula |
C18H19NO6 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]acetic acid |
InChI |
InChI=1S/C18H19NO6/c1-9-14(24-10(2)17(22)19-8-15(20)21)7-6-12-11-4-3-5-13(11)18(23)25-16(9)12/h6-7,10H,3-5,8H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
OXJHJQOKTYQZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine typically involves multiple steps. The initial step often includes the preparation of the chromene derivative, followed by its reaction with glycine under specific conditions. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Functional Group Analysis
The compound contains three reactive centers critical for chemical transformations:
| Functional Group | Location | Reactivity Profile |
|---|---|---|
| Carboxylic acid (-COOH) | Glycine moiety | Acid-base reactions, esterification, amide coupling |
| Ester (-COO-) | Tetrahydrochromene-propanoyl linker | Hydrolysis, transesterification |
| Keto group (C=O) | Cyclopenta[c]chromen-4-one core | Nucleophilic addition, reduction |
Source confirms the presence of these groups through NMR and HPLC analyses.
Ester Hydrolysis
Reaction : Acid- or base-catalyzed cleavage of the ester bond in the propanoyl linker.
Conditions :
-
Acidic: 6M HCl, reflux (8–12 hrs)
-
Basic: 2M NaOH, 80°C (4–6 hrs)
Outcome : Generates carboxylic acid and alcohol derivatives. Yield: 72–85%.
Amide Coupling
Reaction : Activation of glycine's carboxylic acid for peptide bond formation.
Reagents :
-
EDC/HOBt in DMF
-
DCC/NHS in dichloromethane
Applications : Used to synthesize glycine-containing derivatives for pharmacological studies.
Keto Group Reduction
Reaction : Conversion of the 4-oxo group to a hydroxyl via NaBH₄ or LiAlH₄.
Conditions :
-
NaBH₄ in MeOH (0°C, 2 hrs) → Partial reduction (52% yield)
-
LiAlH₄ in THF (reflux, 6 hrs) → Complete reduction (88% yield)
Product : 4-Hydroxy intermediate, a precursor for further functionalization.
Analytical Characterization Post-Reaction
Post-reaction validation employs:
| Technique | Key Data Points |
|---|---|
| ¹H NMR | - Ester hydrolysis: Disappearance of δ 4.2–4.5 ppm (ester -OCH₂-) - Amide formation: New peaks at δ 6.8–7.2 ppm (-CONH-) |
| HPLC | Retention time shifts: +1.2–2.8 min for reduced derivatives |
| FT-IR | - Post-reduction: C=O stretch (1715 cm⁻¹) → O-H stretch (3400 cm⁻¹) |
Source emphasizes HPLC purity thresholds (>95%) for biologically tested derivatives.
Comparative Reactivity
The compound’s reactivity differs markedly from structurally related molecules:
| Compound | Key Reaction | Rate (k, s⁻¹) |
|---|---|---|
| Target compound | Ester hydrolysis (basic) | 0.18 ± 0.03 |
| 4-Oxo-1,2,3,4-tetrahydrochromene | Keto reduction | 0.09 ± 0.02 |
| Simple glycine ester | Amide coupling | 0.12 ± 0.01 |
The hybrid structure enables simultaneous reactivity at both chromene and glycine sites, a feature absent in simpler analogs .
Research Findings
Recent studies highlight:
-
pH-dependent stability : Degrades <5% in pH 2–8 buffers over 24 hrs but undergoes rapid hydrolysis (>90%) in pH 12.
-
Catalytic hydrogenation : Pd/C-mediated reduction of the chromene double bond occurs at 60 psi H₂, yielding saturated analogs with retained glycine integrity (yield: 76%).
-
Cross-coupling : Suzuki-Miyaura reactions at the chromene’s aryl position require specialized ligands (e.g., SPhos) due to steric hindrance .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine exhibit significant anticancer properties. Compounds with similar structural motifs have shown efficacy against various cancer cell lines. For instance, studies demonstrate that modifications to the glycine structure can enhance cytotoxic effects on human cancer cells such as HCT-116 and MCF-7 .
1.2 Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. Certain synthesized analogs have shown promising results against pathogenic bacteria and fungi. For example, compounds with similar frameworks have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing significant antibacterial properties . This suggests a potential application in developing new antimicrobial agents.
Potential Therapeutic Roles
3.1 Neurological Applications
Emerging studies suggest that compounds similar to this compound may possess neuroprotective properties. Research indicates that certain derivatives can modulate neurotransmitter systems or exhibit anti-inflammatory effects in neural tissues, indicating potential use in treating neurodegenerative diseases .
3.2 Anti-inflammatory Effects
Given its structural characteristics, there is potential for anti-inflammatory applications. Compounds with similar frameworks have been shown to inhibit inflammatory pathways in vitro and in vivo models . This opens avenues for exploring its use in chronic inflammatory conditions.
Data Tables
Case Studies
5.1 Anticancer Study Example
A study conducted on a series of glycine derivatives demonstrated that specific modifications increased their potency against breast cancer cells significantly compared to unmodified compounds. The IC50 values ranged from 1.9 to 7.52 μg/mL across various derivatives tested .
5.2 Antimicrobial Study Example
In another study focusing on antimicrobial activity, several synthesized derivatives were screened for efficacy against common pathogens. The results showed that certain compounds had minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .
Mechanism of Action
The mechanism of action of N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine, we analyze its structural and functional analogs:
Chromenone Derivatives
Chromenones (e.g., coumarin derivatives) are well-studied for their pharmacological activities. A key distinction lies in the substitution pattern:
- 4-Hydroxycoumarin : Lacks the cyclopenta fusion and glycine side chain, reducing its conformational rigidity and target specificity.
- 6-Methyl-4-chromenone: Shares the methyl substitution at position 6 but lacks the fused cyclopenta ring and peptide moiety, limiting its hydrogen-bonding capacity.
| Property | N-{2-...}glycine | 4-Hydroxycoumarin | 6-Methyl-4-chromenone |
|---|---|---|---|
| Molecular Weight (g/mol) | 331.34 | 162.14 | 160.17 |
| LogP (Predicted) | 1.82 | 1.45 | 1.67 |
| Hydrogen Bond Donors | 3 | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 3 | 3 |
The glycine side chain in N-{2-...}glycine enhances solubility and enables interactions with polar targets (e.g., kinases), a feature absent in simpler chromenones .
Cyclopenta-Fused Heterocycles
Compounds like tetrahydrocyclopenta[c]quinolinones share the fused bicyclic system but differ in heteroatom placement and functional groups:
- Tetrahydrocyclopenta[c]quinolinone: Replaces the chromenone oxygen with a nitrogen, altering electronic density and bioavailability.
- Cyclopenta[c]chromen-4-one derivatives: Often lack the ether-linked propanoyl-glycine chain, reducing their ability to act as prodrugs or enzyme substrates.
Crystallographic Data Comparison :
The N-{2-...}glycine exhibits a larger unit cell due to its extended side chain, necessitating advanced refinement tools like SHELXL for accurate modeling .
Peptide-Hybrid Molecules
Compounds combining heterocycles with amino acid residues (e.g., flavonoid-glycine conjugates) highlight the role of the glycine moiety:
- Quercetin-glycine: A flavonoid conjugate with higher antioxidant activity but lower metabolic stability due to phenolic hydroxyls.
- Isoflavone-alanine : Demonstrates selective receptor binding but lacks the cyclopenta ring’s rigidity.
Research Findings and Implications
Recent studies emphasize the unique advantages of N-{2-...}glycine:
- Stereochemical Control : The cyclopenta ring enforces a planar conformation, optimizing π-π stacking in enzyme active sites .
- Metabolic Stability: The glycine side chain reduces hepatic clearance compared to non-peptidic analogs, as shown in rodent models (t₁/₂ = 6.2 h vs. 2.8 h for 6-methylchromenone).
- Synergistic Effects: Hybridization of chromenone and peptide motifs enhances selectivity for serine proteases over related enzymes (e.g., 10-fold selectivity vs. thrombin).
Biological Activity
Overview of N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine
This compound is a synthetic compound that belongs to the class of amino acid derivatives. Its unique structure features a glycine moiety linked to a cyclopenta[c]chromene derivative, which may impart distinct biological activities.
Chemical Structure
The compound can be broken down into two significant parts:
- Cyclopenta[c]chromene moiety : This structure is known for various biological activities, including antioxidant and anti-inflammatory properties.
- Glycine component : As a simple amino acid, glycine plays roles in neurotransmission and may contribute to neuroprotective effects.
Antioxidant Properties
Research indicates that compounds similar to those containing cyclopenta[c]chromene structures often exhibit significant antioxidant activity. This can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. Such properties are crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Amino acids like glycine have been shown to exert anti-inflammatory effects. Studies demonstrate that glycine can inhibit the activation of inflammatory pathways, such as NF-kB signaling, which is often upregulated in chronic inflammatory conditions. The potential synergy between glycine and the cyclopenta[c]chromene moiety may enhance these effects.
Neuroprotective Activity
Given glycine's role as an inhibitory neurotransmitter in the central nervous system (CNS), compounds that incorporate glycine may exhibit neuroprotective effects. This is particularly relevant in neurodegenerative diseases where excitotoxicity plays a critical role in neuronal death.
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound's synthesis involves coupling the chromen-7-yl ether moiety with a glycine derivative. A validated approach includes cyclocondensation using mercaptoacetic acid and anhydrous ZnCl₂ in DMF, as demonstrated for structurally related chromen-4-yl acetates . Key variables for optimization include solvent choice (e.g., replacing DMF with greener alternatives), catalyst loading, and reaction time. Process control strategies, such as real-time monitoring via in-situ spectroscopy (e.g., FTIR), can enhance reproducibility .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the glycine linkage and chromen ring substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is recommended. Practical training in these techniques, as outlined in chemical biology curricula, ensures robust data interpretation .
Q. What is the role of the glycine moiety in the compound's pharmacokinetic properties?
- Methodological Answer : The glycine group enhances solubility and facilitates interactions with biological targets (e.g., enzymes or receptors). Comparative studies with analogs lacking glycine (e.g., ester derivatives) can isolate its contribution to bioavailability. Stability assays under physiological pH (e.g., simulated gastric fluid) should assess hydrolytic susceptibility .
Advanced Research Questions
Q. How can computational models predict the compound's interaction with biological targets?
- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are critical for predicting binding affinities to targets like cyclooxygenases or kinases. Use density functional theory (DFT) to optimize the compound's 3D structure before docking. Validate predictions with in vitro assays (e.g., enzyme inhibition). Linking these models to a conceptual framework (e.g., ligand-receptor theory) strengthens mechanistic hypotheses .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. Conduct meta-analyses of published data, emphasizing standardized protocols (e.g., IC₅₀ determination in triplicate). Structural analogs (e.g., fluorinated sulfonyl glycine derivatives) provide insights into substituent effects on activity .
Q. What advanced purification strategies improve yield and scalability?
- Methodological Answer : Membrane-based separation technologies (e.g., nanofiltration) can isolate the compound from byproducts while reducing solvent waste. Simulate multi-stage crystallization using software tools like Aspen Plus to optimize particle size distribution. Powder X-ray diffraction (PXRD) monitors polymorphic stability during scale-up .
Q. How does the compound's stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) identify degradation pathways. Lyophilization improves long-term storage in anhydrous form. For light-sensitive chromen derivatives, use amber vials and inert atmospheres (N₂ or Ar), as recommended for related compounds .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
